Ellipticine hydrochloride
Overview
Description
Ellipticine hydrochloride is a tetracyclic alkaloid derived from the natural product ellipticine, which is found in several plant species, including Ochrosia elliptica and Rauvolfia sandwicensis . This compound is known for its potent antineoplastic properties, making it a significant subject of research in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ellipticine hydrochloride involves multiple steps, starting from the condensation of indole with hexane-2,5-dione under acidic conditions to form 1,4-dimethylcarbazole . This intermediate undergoes further cyclization and functionalization to yield ellipticine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ellipticine hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochromes P450, leading to the formation of reactive intermediates.
Reduction: Involving the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochromes P450.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Halogenated solvents and strong bases.
Major Products:
Oxidation: Formation of ellipticine N2-oxide and 13-hydroxyellipticine.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted ellipticine derivatives.
Scientific Research Applications
Ellipticine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Ellipticine hydrochloride exerts its effects through multiple mechanisms:
DNA Intercalation: It intercalates into DNA strands, disrupting the replication process.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA unwinding and replication.
Oxidative Stress: It generates reactive oxygen species, leading to cellular damage and apoptosis.
Adduct Formation: It forms covalent adducts with DNA, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Ellipticine hydrochloride is unique among similar compounds due to its multimodal mechanism of action and potent anticancer properties. Similar compounds include:
9-Hydroxyellipticine: Exhibits enhanced cytotoxic activity due to the presence of a hydroxy group at the C-9 position.
9-Methoxyellipticine: Another derivative with significant biological activity.
Carbazole Derivatives: Compounds containing the carbazole skeleton, known for their diverse biological activities.
This compound stands out due to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species, making it a powerful anticancer agent .
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNVARERCGCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
519-23-3 (Parent) | |
Record name | Ellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187348 | |
Record name | Ellipticine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-12-1, 5081-48-1 | |
Record name | Ellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ellipticine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ellipticine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELLIPTICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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